molecular formula C10H10FNO B1378138 5-(2-fluoroethoxy)-1H-indole CAS No. 1240407-43-5

5-(2-fluoroethoxy)-1H-indole

Cat. No. B1378138
CAS RN: 1240407-43-5
M. Wt: 179.19 g/mol
InChI Key: VRTAUTLAOMSHHQ-UHFFFAOYSA-N
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Description

5-(2-Fluoroethoxy)-1H-indole, also known as 5-FEI, is a synthetic compound that has been studied for its potential applications in scientific research. It has been investigated for its ability to modulate certain biochemical and physiological effects in laboratory studies, as well as its potential applications in drug discovery and development.

Scientific Research Applications

Radioligand Development for PET Imaging

  • Dopamine Receptor Ligands : Two fluoroethoxy substituted derivatives of 5-(2-fluoroethoxy)-1H-indole were synthesized as analogs for selective D4 dopamine receptor ligands. These derivatives exhibited high affinity for the dopamine D4 receptor and were developed as potential positron emission tomography (PET) imaging probes. The fluoroethylation at the para position of the phenylpiperazine moiety within the 5-cyano-indole framework was tolerated by D4 receptors, suggesting its potential in developing improved D4 radioligand candidates for PET imaging with enhanced D4 receptor affinity and selectivity (Tietze et al., 2006).

Antituberculosis Activity

  • Indole-2,3-dione Derivatives : A study on 5-fluoro-1H-indole-2,3-dione derivatives revealed their potential in antituberculosis activity against Mycobacterium tuberculosis. The Electronic-Topological Method (ETM) and Artificial Neural Networks (ANNs) were used to predict the structures of potentially active compounds against tuberculosis, highlighting the importance of these derivatives in medicinal chemistry (Karalı et al., 2007).

Electrochemical Charge Storage

  • Fluoro-substituted Polyindole : A study developed a high-performance poly(5-fluoroindole) as a charge storage material, showcasing its superior electrochemical properties compared to other polyindole derivatives. This fluoro-substituted conjugated polyindole demonstrated high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitor applications (Wang et al., 2019).

Fluorophore for Biomolecular Studies

  • Environment-sensitive Fluorescent Dyes : Studies on 2-(2'-pyridyl)-5-methylindole and 2-[2'-(4',6'-dimethylpyrimidyl)]-indole, derivatives of 5-hydroxyindole, revealed their use as environment-sensitive fluorescent dyes. These compounds were highly fluorescent upon interaction with phospholipid vesicles, demonstrating potential application in biomolecular studies to monitor local structure and solvation dynamics of biomolecules (Kyrychenko et al., 2010).

Antimicrobial Activities

  • Indole Derivatives in Antimicrobial Research : A series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and demonstrated significant antimicrobial activities. These derivatives were characterized using various spectroscopic techniques and showed potential as novel antimicrobial agents (Rajaraman et al., 2017).

properties

IUPAC Name

5-(2-fluoroethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-4-6-13-9-1-2-10-8(7-9)3-5-12-10/h1-3,5,7,12H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTAUTLAOMSHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluoroethoxy)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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